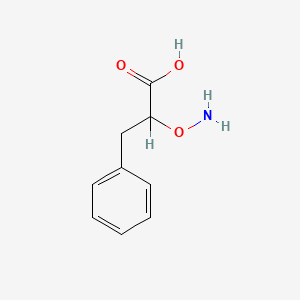

2-(Aminooxy)-3-phenylpropanoic acid

描述

Discovery and Development

The discovery of 2-(aminooxy)-3-phenylpropanoic acid as a potent inhibitor of phenylalanine ammonia-lyase emerged from systematic research into plant enzyme regulation during the 1970s. The compound was first characterized as a competitive inhibitor of phenylalanine ammonia-lyase with remarkable specificity and potency. Early investigations revealed that this aminooxy analog of phenylalanine could effectively block the conversion of phenylalanine to trans-cinnamic acid, the first committed step in phenylpropanoid biosynthesis.

The initial synthesis and characterization of this compound demonstrated its unique chemical properties that distinguished it from other enzyme inhibitors available at the time. The compound exists in multiple stereoisomeric forms, with the L-enantiomer showing particularly high biological activity. Research teams working independently across different institutions recognized the potential of this compound as a research tool, leading to its rapid adoption in plant biochemistry laboratories worldwide.

The development of practical synthesis methods for this compound coincided with growing interest in understanding lignin biosynthesis and plant defense mechanisms. Scientists sought reliable chemical tools to dissect complex metabolic pathways, and this compound provided the specificity and potency required for such investigations. The availability of both the free acid form and stable salt derivatives, including the hydrobromide form with molecular weight 262.10 grams per mole, facilitated its widespread use in research applications.

Significance in Plant Biochemistry Research

The significance of this compound in plant biochemistry research stems from its exceptional ability to inhibit phenylalanine ammonia-lyase with extraordinary specificity. This enzyme catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia, representing the entry point into phenylpropanoid metabolism. The compound functions as a competitive inhibitor with an inhibition constant of 2.4 × 10⁻⁹ molar, making it one of the most potent inhibitors known for this enzyme system.

Research applications of this compound have provided fundamental insights into plant defense mechanisms and secondary metabolite production. Studies utilizing this compound have demonstrated its capacity to block anthocyanin production in cell culture systems, with inhibition levels reaching up to 80 percent in certain experimental conditions. These investigations revealed that treatment with the compound leads to dramatic increases in extractable phenylalanine ammonia-lyase activity, a phenomenon termed "super-induction" that has become a hallmark response to this inhibitor.

The compound has proven invaluable in tissue culture research, particularly in controlling browning phenomena that often compromise plant propagation efforts. Research on the orchid Neofinetia falcata demonstrated that 0.01 millimolar concentrations of this compound could reduce browning from 70 percent to 3 percent while simultaneously promoting adventitious bud formation. This dual effect of browning control and enhanced regeneration has made the compound a standard tool in plant tissue culture protocols.

Metabolomic studies have further expanded the utility of this compound in plant research. Treatment with this compound causes specific accumulation of soluble phenylalanine in plant cells, providing researchers with a clear biochemical marker for phenylpropanoid pathway disruption. This specificity contrasts markedly with other potential inhibitors that produce more generalized effects on cellular metabolism.

Evolution of Scientific Understanding

The evolution of scientific understanding regarding this compound has progressed through several distinct phases, beginning with its recognition as a simple enzyme inhibitor and advancing to its current status as a sophisticated molecular probe for plant metabolism. Early research focused primarily on its inhibitory effects on phenylalanine ammonia-lyase, establishing the fundamental kinetic parameters and competitive inhibition mechanism.

Subsequent investigations revealed unexpected complexities in the compound's mode of action, particularly the discovery of the super-induction phenomenon. This finding challenged traditional models of enzyme regulation and suggested that this compound triggers compensatory mechanisms within plant cells. The observation that phenylalanine ammonia-lyase activity increases dramatically following treatment with its most potent inhibitor led to new insights into feedback regulation and enzyme synthesis control.

Modern research has expanded the understanding of this compound beyond its original application as a phenylalanine ammonia-lyase inhibitor. Recent studies have identified additional molecular targets, including tryptophan aminotransferase in auxin biosynthesis pathways. This discovery has broadened the compound's utility in plant hormone research and provided new perspectives on the interconnections between different metabolic pathways.

The development of structure-activity relationships has revealed critical features required for biological activity. Research has shown that both the aminooxy group and the carboxylic acid functionality are essential for inhibitory activity, while modifications to the phenyl ring can significantly alter potency and specificity. These findings have informed the design of related compounds and contributed to the broader understanding of enzyme-inhibitor interactions.

Contemporary applications of this compound continue to evolve with advances in analytical techniques and molecular biology. The compound has found new applications in metabolomics studies, where its specific effects on phenylpropanoid metabolism provide researchers with powerful tools for pathway analysis. Integration with modern analytical methods has enabled researchers to track metabolic changes with unprecedented precision, revealing subtle regulatory mechanisms that were previously undetectable.

The therapeutic potential of phenylalanine ammonia-lyase, particularly in treating phenylketonuria, has renewed interest in compounds like this compound as research tools for understanding enzyme function and regulation. This connection between plant biochemistry research and human therapeutics exemplifies how fundamental research with specialized compounds can contribute to broader scientific and medical advances.

属性

分子式 |

C9H11NO3 |

|---|---|

分子量 |

181.19 g/mol |

IUPAC 名称 |

2-aminooxy-3-phenylpropanoic acid |

InChI |

InChI=1S/C9H11NO3/c10-13-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) |

InChI 键 |

BRKLOAHUJZWUQQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CC(C(=O)O)ON |

同义词 |

alpha-aminooxy-beta-phenylpropionic acid alpha-aminooxy-beta-phenylpropionic acid, (R)-isomer alpha-aminooxy-beta-phenylpropionic acid, hydrobromide, (S)-isomer L-alpha-aminooxy-beta-phenylpropionic acid |

产品来源 |

United States |

准备方法

Reaction with Hydroxylamine Hydrochloride

This method utilizes hydroxylamine hydrochloride and sodium acetate in an ethanol/water mixture to form the oxime bond.

Procedure:

-

Reagents: 3-phenylpropanoic acid (or its ester), hydroxylamine hydrochloride, sodium acetate.

-

Workup: Extract with ethyl acetate, purify via chromatography.

Key Data:

| Starting Material | Solvent System | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 3-Phenylpropanoic acid | EtOH/H2O (4:1) | 16 h | 85–90 | >98 (HPLC) |

Notes:

-

The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, forming the aminooxy group.

-

Steric hindrance from the phenyl group may require prolonged reaction times.

Chiral Resolution via Diastereomeric Salt Formation

For optically active derivatives, racemic this compound is resolved using chiral amines.

Optical Resolution with α-Methylbenzylamine

This method separates enantiomers by forming diastereomeric salts with optically active amines.

Procedure:

-

Reagents: Racemic acid, (S)-α-methylbenzylamine, methanol.

-

Conditions: Concentration under reduced pressure, recrystallization in water.

Key Data:

| Resolving Agent | Solvent | Optical Purity (e.e.) | Resolution Efficiency (%) |

|---|---|---|---|

| (S)-α-Methylbenzylamine | Methanol/H2O | >95 | 90–95 |

Notes:

-

The process achieves >95% enantiomeric excess (e.e.) for the (2S)-enantiomer.

-

Alternative amines (e.g., cis-1-amino-2-indanol) yield comparable results.

One-Pot Synthesis from Benzaldehyde Derivatives

A one-pot method combines condensation, ammoniation, and esterification steps.

Benzaldehyde and Malonic Acid Route

This method avoids isolation of intermediates, reducing waste and energy costs.

Procedure:

-

Reagents: Benzaldehyde, malonic acid, ammonium acetate, thionyl chloride.

-

Conditions: Reflux in ethanol, then thionyl chloride addition.

-

Workup: Neutralization with NaOH, extraction with dichloromethane.

Key Data:

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Condensation | Benzaldehyde, malonic acid | 50°C | 1 h | 78 |

| Esterification | Thionyl chloride | Reflux | 16 h | N/A |

| Overall | – | – | – | 78 |

Notes:

-

The process produces 3-amino-3-phenylpropionic acid esters, which are hydrolyzed to the target acid.

-

Thionyl chloride facilitates esterification without isolation of intermediates.

Catalytic Hydrogenation and Oxidation

For phenylpropanoic acid precursors, hydrogenation of cinnamaldehyde followed by oxidation yields 3-phenylpropanoic acid.

Cinnamaldehyde to 3-Phenylpropanoic Acid

Procedure:

-

Hydrogenation: Cinnamaldehyde + H2 → 3-Phenylpropanal (Pd/C catalyst, 1–5% H2O).

-

Oxidation: 3-Phenylpropanal + O2 → 3-Phenylpropanoic acid (80°C, air flow).

Key Data:

| Step | Catalyst | Conditions | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Hydrogenation | Pd/C | 1–5% H2O | >99 | >90 |

| Oxidation | None | 80°C, air | 91 | 91.5 |

Notes:

-

The oxidation is catalyst-free, simplifying industrial processes.

-

Crude 3-phenylpropanal is used directly, minimizing purification steps.

Asymmetric Transformation

Enantioselective synthesis employs chiral auxiliaries or catalysts to control stereochemistry.

| Reagent | Solvent | Base | Optical Purity (e.e.) |

|---|---|---|---|

| (R)-Pantolactone | THF/DMPU | NEt3 | >95 |

Notes:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Optical Purity |

|---|---|---|---|---|

| Oxime Ligation | Simple, scalable | Requires pure starting material | 85–90 | Racemic |

| Chiral Resolution | High e.e. (>95%) | Multi-step, costly amines | 78 | >95 |

| One-Pot Synthesis | Low waste, efficient | Limited to ester derivatives | 78 | N/A |

| Catalytic Hydrogenation | High selectivity | Requires Pd catalyst | >99 (propanal) | Racemic |

| Asymmetric Transformation | Stereoselective | Complex reagents | N/A | >95 |

Industrial and Research Applications

化学反应分析

Types of Reactions

2-(Aminooxy)-3-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert the oxime group back to the original aminooxy group.

Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the aminooxy group under basic conditions.

Major Products

The major products formed from these reactions include oxime derivatives, reduced aminooxy compounds, and substituted aminooxy derivatives.

科学研究应用

2-(Aminooxy)-3-phenylpropanoic acid has a wide range of applications in scientific research:

作用机制

2-(Aminooxy)-3-phenylpropanoic acid exerts its effects by inhibiting specific enzymes. It targets enzymes involved in amino acid metabolism, such as aminotransferases . The inhibition occurs through the formation of a stable oxime complex with the enzyme’s active site, preventing the enzyme from catalyzing its normal reaction .

相似化合物的比较

3-Phenylpropanoic Acid

- Structure: Lacks the aminooxy group at C2, featuring only a phenyl group at C3.

- Relevance : Found as an intermediate in the ozonation of 2-naphthol, a process studied for environmental remediation .

- Toxicity: Ozonation byproducts of 2-naphthol, including 3-phenylpropanoic acid, exhibit reduced acute toxicity compared to the parent compound, as shown in zebrafish embryo assays (LC₅₀ values: 6.27–7.39 mg/L at 72 hours) .

- Degradation : Degrades faster than TOC (total organic carbon) removal during ozonation, indicating partial mineralization .

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid

(R)-2-Amino-3-(naphthalen-1-yl)propanoic Acid

- Structure : Replaces the phenyl group with a naphthyl group, enhancing aromatic bulk.

(2R)-2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic Acid

- Structure: Features an ethoxycarbonyl-protected amino group (-NHCOOEt) instead of aminooxy.

- Synthetic Utility: The ethoxycarbonyl group stabilizes the amino moiety during peptide synthesis, as seen in intermediates like Fmoc-protected derivatives .

- Molecular Weight: 237.26 g/mol, slightly lower than aminooxy analogs due to the absence of oxygen in the substituent .

(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic Acid

2-Amino-3-phosphonopropanoic Acid

- Structure : Replaces the phenyl group with a phosphonate (-PO₃H₂) group.

Comparative Data Table

Research Findings and Implications

- Synthetic Pathways: Compounds like (S)-5-Benzylpyrrolidine-2,4-dione (derived from L-phenylalanine) demonstrate the role of chiral centers in generating bioactive molecules, a strategy applicable to this compound synthesis .

- Toxicity Profiles: Ozonation studies reveal that substituents like aminooxy groups may influence toxicity differently than amino or hydroxyl groups, necessitating targeted assessments .

- Functional Group Impact : Electron-withdrawing groups (e.g., trifluoromethoxy in ) increase acidity, while bulky substituents (e.g., naphthyl in ) enhance lipophilicity .

常见问题

Q. What are the standard synthetic routes for 2-(Aminooxy)-3-phenylpropanoic acid, and what key reaction parameters influence yield and purity?

The synthesis typically involves reacting hydroxylamine derivatives with α-keto acid precursors under controlled pH and temperature. Key parameters include stoichiometric ratios of reactants, solvent selection (e.g., aqueous or polar aprotic solvents), and reaction duration. For example, hydroxylamine reacts with α-keto acid derivatives to form the aminooxy group, but specific conditions (e.g., pH 6–8, 25–60°C) are critical for minimizing side reactions like over-oxidation or hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

Standard methods include:

- NMR spectroscopy for confirming the aminooxy and phenyl group positions.

- High-performance liquid chromatography (HPLC) to assess purity and enantiomeric excess.

- Mass spectrometry (MS) for molecular weight validation.

- Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl, aminooxy). These techniques are essential for distinguishing it from analogs like Aminooxyacetic acid .

Q. What are the primary research applications of this compound in biochemical studies?

The compound is used as:

- An enzyme inhibitor targeting carbonyl-dependent enzymes (e.g., transaminases, decarboxylases) via covalent binding to catalytic sites.

- A probe for studying metabolic pathways involving carbonyl intermediates.

- A building block for synthesizing non-natural amino acid analogs with modified reactivity .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

Enantiomeric purity is critical for studying stereospecific enzyme interactions. Strategies include:

- Using chiral catalysts (e.g., asymmetric hydrogenation catalysts) during reduction steps.

- Employing enantioselective chromatography (e.g., chiral stationary phases in HPLC).

- Adjusting reaction pH to favor kinetic resolution of intermediates. Note: Specific catalyst systems are often proprietary and underreported in public literature .

Q. How does the aminooxy group influence reactivity in enzyme inhibition compared to traditional amino acid analogs?

The aminooxy group (-ONH₂) forms stable oxime bonds with carbonyl groups in enzyme active sites, irreversibly inhibiting activity. This contrasts with carboxylate or amine groups in natural amino acids (e.g., phenylalanine), which typically engage in reversible interactions. Researchers should design inhibition assays with pre-incubation steps to allow oxime formation and monitor time-dependent inactivation kinetics .

Q. What strategies can mitigate competing side reactions when functionalizing the aminooxy group in derivatization reactions?

To suppress undesired reactions (e.g., oxidation or hydrolysis):

- Use inert atmospheres (N₂/Ar) to prevent oxidative degradation.

- Optimize pH to stabilize the aminooxy group (neutral to mildly acidic conditions).

- Employ protecting groups (e.g., Boc or Fmoc) for selective modification of other functional groups. Reaction conditions from analogous compounds suggest controlled temperatures (0–25°C) and anhydrous solvents (e.g., DMF, THF) improve selectivity .

Q. How can researchers resolve discrepancies in inhibitory activity data across enzyme assays?

Discrepancies may arise from variations in:

- Enzyme source (e.g., recombinant vs. native isoforms).

- Assay conditions (pH, ionic strength, cofactor availability).

- Compound purity (trace impurities can alter kinetics). Mitigation strategies include standardizing assay protocols, validating purity via HPLC, and using orthogonal activity assays (e.g., isothermal titration calorimetry) .

Comparative Structural and Functional Analysis

Q. What structural analogs of this compound are used in comparative studies, and how do their mechanisms differ?

| Compound | Key Feature | Mechanism of Action |

|---|---|---|

| Aminooxyacetic acid | Simpler backbone, lacks phenyl group | Broader carbonyl-targeting activity |

| 2-Amino-3-(aminooxy)propanoic acid | Dual amino/aminooxy groups | Enhanced nucleophilic reactivity |

| β-Phenylserine | Hydroxyl instead of aminooxy group | Reversible metal chelation in enzymes |

These analogs help elucidate structure-activity relationships (SAR) for enzyme inhibition .

Methodological Recommendations

Q. What computational approaches predict binding interactions between this compound and target enzymes?

- Molecular docking : Screen potential binding poses using software like AutoDock or Schrödinger.

- Molecular dynamics (MD) simulations : Assess stability of oxime-enzyme complexes over time.

- Quantum mechanics/molecular mechanics (QM/MM) : Model covalent bond formation dynamics. Validate predictions with mutagenesis studies targeting predicted binding residues .

Q. What stability considerations apply to this compound during storage and handling?

The compound is prone to hydrolysis and oxidation. Best practices include:

- Storing at -20°C under inert gas (e.g., argon).

- Using desiccants to minimize moisture exposure.

- Preparing fresh solutions in buffered, oxygen-free solvents (e.g., degassed PBS).

Stability data from related aminooxy compounds suggest a shelf life of 6–12 months under optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。